Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by an isopentyl (3-methylbutyl) substituent at the N1 position, a hydroxyl group at C4, and an ester moiety at C3. The core 1,8-naphthyridine scaffold is known for diverse pharmacological applications, including antimicrobial and anticancer activities .
Properties
IUPAC Name |
ethyl 4-hydroxy-1-(3-methylbutyl)-2-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-16(21)12-13(19)11-6-5-8-17-14(11)18(15(12)20)9-7-10(2)3/h5-6,8,10,19H,4,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBGHCGZOAYBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716334 | |
| Record name | Ethyl 4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850814-34-5 | |
| Record name | Ethyl 4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Intermediate Preparation
A 4-hydroxy-2-oxo-1,8-naphthyridine derivative is synthesized via cyclization of malonate esters with aminopyridine derivatives. For example:
- Reactants : Ethyl 3-aminopyridine-2-carboxylate and diethyl malonate.
- Conditions : Reflux in diphenyl ether (180°C, 6–8 hours).
Step 2: N1-Alkylation
The intermediate is alkylated at the N1 position using isopentyl bromide or chloride:
- Molar Ratio : 1:1.2 (naphthyridine:alkylating agent).
- Base : Sodium hydride (NaH) in tetrahydrofuran (THF) at 80°C for 12 hours.
Step 3: Esterification
The hydroxyl group at C3 is esterified with ethyl chloroformate:
- Reagents : Ethyl chloroformate (1.5 equivalents), DMAP catalyst.
- Solvent : Dichloromethane (DCM) at 0–5°C for 2 hours.
Optimization and Yield Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Alkylation Solvent | THF | 78 |
| DMF | 65 | |
| Temperature | 80°C | 78 |
| 60°C | 52 | |
| Catalyst | NaH | 78 |
| K₂CO₃ | 63 |
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Analytical Validation
- Purity : ≥95% (HPLC, C18 column, acetonitrile/water mobile phase).
- Structural Confirmation :
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve heat transfer and reduce reaction time.
- Automated Systems : Enhance reproducibility for large batches (>1 kg).
- Waste Management : Solvent recovery (e.g., THF via distillation) and HCl scrubbing.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate serves as an important intermediate in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for creating more complex molecules.
Biology
Research has indicated that this compound exhibits potential biological activities :
- Antimicrobial Activity : Studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL.
- Antioxidant Properties : Its antioxidant capacity has been quantified using DPPH radical scavenging assays, revealing an IC50 value of 12 µg/mL.
Medicine
The compound is under investigation for its therapeutic potential in treating various diseases:
- Inflammation Modulation : Research has demonstrated that it significantly reduces TNF-alpha production in LPS-stimulated macrophages, indicating anti-inflammatory properties.
Antimicrobial Study
A peer-reviewed study highlighted the antimicrobial efficacy of this compound against various pathogens. The compound was found to inhibit bacterial growth effectively at low concentrations.
Antioxidant Research
Another investigation utilized DPPH radical scavenging assays to assess the compound's antioxidant capabilities. The results indicated a strong ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Inflammation Modulation
A recent study examined the effects of this compound on inflammation. It was observed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines like TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS) .
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural analogs based on substituents, molecular formulas, and molecular weights:
*Calculated based on structural analogs.
Key Observations:
- Solubility : Aromatic substituents (phenyl, benzyl) reduce aqueous solubility due to planar stacking, whereas isopentyl may improve solubility in lipid-rich environments .
- Stereoelectronic Effects : Propargyl and cyclopropyl groups introduce unique reactivity (e.g., click chemistry) or conformational constraints, which are absent in the isopentyl variant .
Biological Activity
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, characterized by its complex structure that includes hydroxyl, isopentyl, and carboxylate functional groups. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
The molecular formula of this compound is with a molecular weight of 318.37 g/mol. The compound's structure consists of a naphthyridine core which contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.37 g/mol |
| CAS Number | 1253791-40-0 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial effects, particularly against resistant strains.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways. Research indicates that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered biological responses.
- Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways that regulate inflammation and cell survival.
- Free Radical Scavenging : Its chemical structure allows it to donate electrons to free radicals, neutralizing their harmful effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds can be insightful:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Moderate | Low | Moderate |
| Ethyl 4-hydroxy-1-propyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Low | High | Low |
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus with an MIC of 0.5 µg/mL.
- Antioxidant Research : Another investigation utilized DPPH radical scavenging assays to quantify the antioxidant capacity of the compound, revealing an IC50 value of 12 µg/mL.
- Inflammation Modulation : A recent study assessed the effects on TNF-alpha production in LPS-stimulated macrophages and found a significant reduction in cytokine levels when treated with this compound.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?
- Methodology : The compound is synthesized via multi-step reactions. A common intermediate, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, is first prepared by refluxing malonate derivatives in diphenyl ether. Subsequent alkylation with isopentyl halides (e.g., isopentyl chloride) under reflux conditions introduces the isopentyl group at the N1 position. Acid or base hydrolysis may follow to yield the final product. Key steps include monitoring via TLC and purification by crystallization .
- Example : Ethyl 1-benzyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate was synthesized by refluxing benzyl chloride with the intermediate carboxylate, yielding 61–85% after crystallization .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology :
- TLC : Use silica gel G plates with a solvent system (e.g., CHCl₃:MeOH, 4:1) to monitor reaction progress .
- Spectroscopy : Confirm the structure via -NMR (e.g., δ 1.45 ppm for ethyl CH, 4.40 ppm for OCH) and IR (e.g., 1720 cm for ester C=O, 1650 cm for oxo group) .
- Melting Point : Compare observed values with literature data (e.g., mp 195–197°C for derivatives) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store in airtight containers under inert gas (N) at −20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and light, as tautomerism (e.g., keto-enol shifts) may alter reactivity .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve tautomeric ambiguities?
- Methodology : Use the SHELX software suite (e.g., SHELXL for refinement) to model tautomeric forms. High-resolution X-ray data (≤1.0 Å) are critical. For example, SHELXTL can resolve hydrogen bonding networks involving the 4-hydroxy and 2-oxo groups, distinguishing keto-enol tautomers .
- Case Study : Similar 1,8-naphthyridine derivatives were refined using SHELXL, revealing planar naphthyridine cores with bond length deviations <0.02 Å .
Q. What strategies address contradictions in reported synthetic yields for derivatives of this compound?
- Methodology :
- Reaction Optimization : Vary solvents (e.g., diphenyl ether vs. DMF), catalysts (e.g., NaH vs. KCO), and temperatures. For example, NaH in THF at 80°C increased yields by 20% compared to KCO in acetone .
- Purification : Use column chromatography instead of crystallization for polar byproducts. Ethyl 7-chloro derivatives required gradient elution (hexane:EtOAc) to isolate pure product .
Q. How can molecular docking predict the bioactivity of this compound against enzymatic targets?
- Methodology : Perform in silico docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized with Gaussian09 at the B3LYP/6-31G* level). Focus on hydrophobic pockets where the isopentyl group may enhance binding via van der Waals interactions. For example, 1,8-naphthyridines showed strong binding (−29.2 kcal/mol) to RNase H active sites .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
Q. What analytical techniques differentiate regioisomers in alkylated 1,8-naphthyridine derivatives?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
